molecular formula C25H24N2O4S B11361903 N-[3-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-[3-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11361903
M. Wt: 448.5 g/mol
InChI Key: OPFWRSDYAOQWFE-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes an allyloxyphenyl group and a dibenzo[c,e][1,2]thiazin-6-yl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps:

    Formation of the Allyloxyphenyl Intermediate: This step involves the reaction of 3-hydroxyphenyl with allyl bromide in the presence of a base such as potassium carbonate to form 3-(allyloxy)phenyl.

    Synthesis of the Dibenzo[c,e][1,2]thiazin-6-yl Intermediate: This intermediate is synthesized by reacting 9-ethyl-6H-dibenzo[c,e][1,2]thiazine with an oxidizing agent such as hydrogen peroxide to introduce the dioxido groups.

    Coupling Reaction: The final step involves the coupling of the two intermediates. The 3-(allyloxy)phenyl intermediate is reacted with the dibenzo[c,e][1,2]thiazin-6-yl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[3-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The allyloxy and phenyl groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

N-[3-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions may modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(methoxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Similar structure but with a methoxy group instead of an allyloxy group.

    N-[3-(ethoxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

N-[3-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of the allyloxy group, which may confer different chemical reactivity and biological activity compared to its methoxy and ethoxy analogs

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C25H24N2O4S/c1-3-14-31-20-9-7-8-19(16-20)26-25(28)17-27-23-13-12-18(4-2)15-22(23)21-10-5-6-11-24(21)32(27,29)30/h3,5-13,15-16H,1,4,14,17H2,2H3,(H,26,28)

InChI Key

OPFWRSDYAOQWFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)OCC=C

Origin of Product

United States

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